Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with the molecular formula C21H20N4O5 It is known for its unique structure, which includes an azo group (-N=N-) and a pyrazole ring
Preparation Methods
The synthesis of Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-aminobenzoic acid ethyl ester, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate under basic conditions to form the azo compound.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The azo group can undergo reversible cis-trans isomerization under light or heat, which can affect its binding to biological molecules. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other azo compounds such as:
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: This compound also contains an azo group and is used in similar applications but has different substituents that affect its properties.
4-(Ethoxycarbonyl)phenylboronic acid: While not an azo compound, it shares the ethoxycarbonyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its combination of the azo group and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2008-84-6 |
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Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O5/c1-3-29-20(27)14-10-12-15(13-11-14)22-23-17-18(21(28)30-4-2)24-25(19(17)26)16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3 |
InChI Key |
FKFWUHISCWCMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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